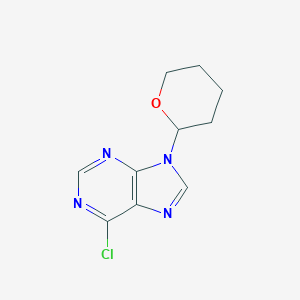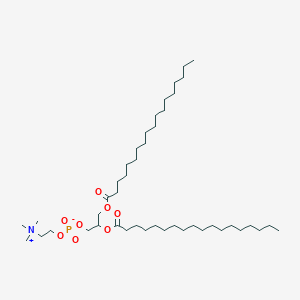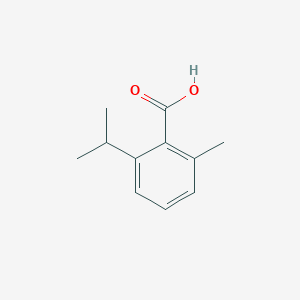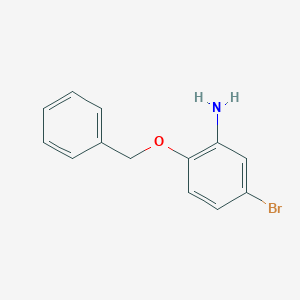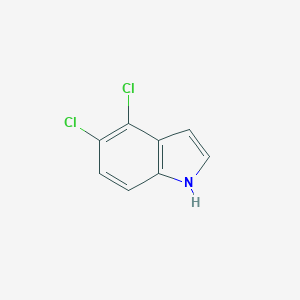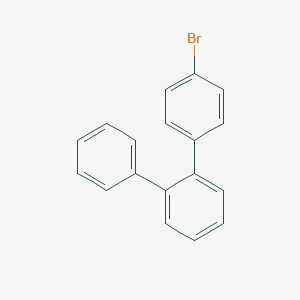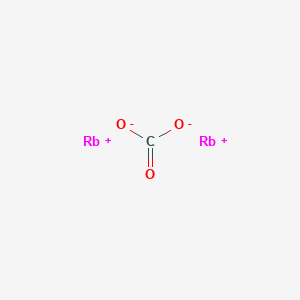
Rubidium carbonate
Übersicht
Beschreibung
Rubidium carbonate is a white powder or colorless crystal with a monoclinic crystal structure . Its chemical formula is Rb2CO3 . It is very hygroscopic, soluble in water, and insoluble in alcohol . It can easily be converted to other Rubidium compounds .
Synthesis Analysis
Rubidium carbonate can be prepared by adding ammonium carbonate to rubidium hydroxide . It is used in the manufacture of photocells and in the removal of residual gases from vacuum tubes .Molecular Structure Analysis
The molecular formula of Rubidium carbonate is Rb2CO3 . The molecular weight is 230.94 .Chemical Reactions Analysis
Rubidium reacts very rapidly with water to form a colourless solution of rubidium hydroxide (RbOH) and hydrogen gas (H2). The resulting solution is basic because of the dissolved hydroxide . Rubidium carbonate can be converted to other rubidium compounds by heating or by reacting with acids .Physical And Chemical Properties Analysis
Rubidium carbonate is a white powder, very hygroscopic, and melts at 837°C . It is very soluble in water and insoluble in alcohol . It can be converted to other rubidium compounds by heating or by reacting with acids .Wissenschaftliche Forschungsanwendungen
Carbon Dioxide Capture : Rubidium carbonate has been used as an adsorbent to capture carbon dioxide from gaseous streams, showing potential for environmental applications (Hwang et al., 2009).
Biomass Liquefaction : It has been investigated for its role in the hydroliquefaction of wood biomass to produce phenolic compounds, demonstrating its utility in biofuel production (Karagöz et al., 2004).
Toxicity Assessment : A study assessed the renal and hepatic toxicities of various rubidium compounds, including rubidium carbonate, highlighting its significance in medical and environmental health research (Usuda et al., 2014).
Extraction from Natural Resources : Research on the extraction of rubidium from natural resources, such as lithium or cesium-rich minerals, emphasizes its importance in materials science and technology (Ertan, 2017).
Isotope Ratio Measurement : A study on measuring rubidium isotope ratios using atomic absorption spectroscopy points to its application in geological exploration and environmental detection (Gang et al., 2023).
Alcohol Purification : Rubidium carbonate is effective in preparing alcohol with higher purity from alcohol-water solutions, indicating its role in chemical engineering and purification processes (Yue et al., 2003).
Rubidium and Cesium Recovery : Research focused on recovering rubidium and cesium from desalination brine, demonstrating its potential in resource recovery and environmental sustainability (Wei-Sheng Chen et al., 2020).
Perovskite Solar Cells : A study explored rubidium as an alternative cation in multication perovskite solar cells, indicating its potential in renewable energy technologies (The Duong et al., 2017).
Psychiatric Research : Rubidium has been researched for its use in treating affective disorders and schizophrenia, highlighting its relevance in psychiatric and neurological research (Malek-Ahmadi & Williams, 1984).
Safety And Hazards
Zukünftige Richtungen
The Rubidium Carbonate market is expected to experience significant growth in the coming years due to the increasing demand for electronic products, the growing use of rubidium-based isotopes in PET scans, and the development of new and innovative applications for Rubidium Carbonate . The global rubidium market was valued at 2.57Kt in 2021 and is projected to grow with a CAGR of 4.01% between 2022-2027 .
Eigenschaften
IUPAC Name |
rubidium(1+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Rb/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFGFHJALYCVMO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Rb+].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rb2CO3, CO3Rb2 | |
| Record name | rubidium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889428 | |
| Record name | Carbonic acid, rubidium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.944 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Rubidium carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15270 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rubidium carbonate | |
CAS RN |
584-09-8 | |
| Record name | Carbonic acid, rubidium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, rubidium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, rubidium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



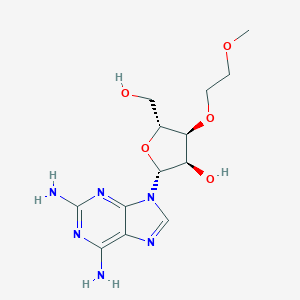
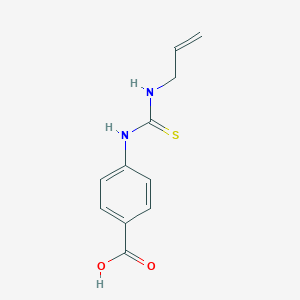

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)

